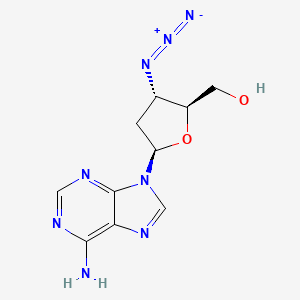
3'-Azido-2',3'-dideoxyadenosine
Descripción general
Descripción
Chemical Reactions Analysis
- Inhibition of Telomerase : AZddA inhibits telomerase activity in vitro. It interferes with telomere elongation by preventing the addition of telomeric DNA repeats to the ends of linear chromosomal DNA. Notably, AZddA is selectively incorporated by telomerase, making it a valuable tool for studying telomerase function .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Telomerase Inhibition and Cancer Research
AZddA: has been studied for its potential to inhibit telomerase activity. Telomerase is an enzyme that adds DNA sequence repeats at the ends of chromosomes, which is crucial for the immortalization of cancer cells. By inhibiting telomerase, AZddA can induce telomere shortening, leading to replicative senescence and potentially halting cancer progression .
Antiviral Therapy Against HIV
As a nucleoside analog, AZddA is a potent inhibitor of reverse transcriptase, an enzyme necessary for the replication of HIV. Its incorporation into the viral DNA can lead to chain termination and prevent the virus from multiplying, making it a valuable compound in antiretroviral therapy .
Molecular Biology Research
In molecular biology, AZddA is used to study DNA synthesis and replication. Its ability to act as a chain terminator is useful in sequencing and understanding the mechanisms of DNA polymerases and other nucleic acid enzymes .
Cellular Aging and Senescence
Research involving AZddA also extends to the study of cellular aging. By affecting telomere length, it can be used to investigate the role of telomeres in cellular senescence, which is the process by which cells cease to divide and grow .
Development of Antitumor Agents
AZddA: and its derivatives are being explored as potential antitumor agents. Their selective inhibition of telomerase makes them promising candidates for targeted cancer therapies, which aim to specifically attack cancer cells while sparing healthy ones .
Adenylyl Cyclase Activity Modulation
In the context of cellular signaling, AZddA serves as a specific inhibitor of adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). This modulation of cAMP levels is significant in various biological processes and pathways, including those related to immune responses and hormone signaling .
Mecanismo De Acción
Target of Action
The primary target of 3’-Azido-2’,3’-dideoxyadenosine is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral drugs .
Mode of Action
3’-Azido-2’,3’-dideoxyadenosine inhibits the synthesis of DNA by inhibiting the enzyme ribonucleotide reductase . It is a potent inhibitor of the reverse transcriptase enzyme of HIV . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The compound affects the pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV . This disruption in the replication process leads to a decrease in the production of new virus particles .
Result of Action
The result of the action of 3’-Azido-2’,3’-dideoxyadenosine is the inhibition of HIV replication. This leads to a decrease in the viral load, which can slow the progression of the disease and reduce the risk of transmission . Additionally, it has been suggested that the compound may play a key role in the inhibition of tumor progression .
Action Environment
The action of 3’-Azido-2’,3’-dideoxyadenosine can be influenced by various environmental factors. For instance, the compound is stable at -20 °C and can withstand short term exposure (up to 1 week cumulative) to ambient temperature This suggests that the compound’s action, efficacy, and stability could be affected by temperature and other environmental conditions
Propiedades
IUPAC Name |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZJDXXQHFAAE-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216534 | |
| Record name | 3'-Azido-ddA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-2',3'-dideoxyadenosine | |
CAS RN |
66323-44-2 | |
| Record name | 3'-Azido-ddA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-ddA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3'-Azido-2',3'-dideoxyadenosine?
A1: While the provided abstracts do not detail the exact molecular formula, weight, or spectroscopic data for 3'-azido-ddA, they highlight key structural features. As its name suggests, the molecule is a purine nucleoside analog containing:
Q2: How does the structure of 3'-Azido-2',3'-dideoxyadenosine relate to its activity against HIV-1?
A: Research suggests that the base component of 3'-azido-2',3'-dideoxynucleosides plays a significant role in their activity and resistance profiles against HIV-1. [] Specifically, studies with 3'-azido-ddA showed a distinct resistance mutation pattern compared to other analogs like 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) and 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC). This difference highlights the influence of the nucleoside base (adenine in the case of 3'-azido-ddA) on the interaction with HIV-1 reverse transcriptase and the subsequent development of resistance. []
Q3: What is known about the resistance profile of 3'-Azido-2',3'-dideoxyadenosine against HIV-1?
A: Intriguingly, researchers were unable to select for HIV-1 strains resistant to 3'-azido-ddA in vitro, even at concentrations yielding high intracellular levels of the active triphosphate form. [] This finding contrasts with other 3'-azido-2',3'-dideoxynucleosides, suggesting a unique resistance profile for 3'-azido-ddA that could be advantageous in combating HIV-1.
Q4: How does 3'-Azido-2',3'-dideoxyadenosine compare to other HIV-1 inhibitors, particularly those targeting telomerase?
A: While 3'-azido-ddA is primarily investigated for its activity against HIV-1 reverse transcriptase, other 3'-azido-2',3'-dideoxynucleosides, like 3'-azido-2',3'-dideoxyguanosine (AZddG), have shown potential in inhibiting telomerase. [, ] Telomerase, an enzyme implicated in cellular immortality in cancer cells, is considered a potential target for anti-tumor agents. [] AZddG, particularly its triphosphate form, exhibited potent inhibitory activity against telomerase in vitro and induced telomere shortening in human HL60 cells. [] This research highlights the potential of exploring 3'-azido-2',3'-dideoxynucleosides, including 3'-azido-ddA, for a broader range of therapeutic applications beyond HIV-1.
Q5: What are the implications of the observed telomere shortening induced by AZddG?
A: Telomere shortening is a hallmark of cellular aging and is associated with limited cell division capacity. In the context of cancer, telomerase activity is often upregulated, contributing to the uncontrolled proliferation of malignant cells. The observation that AZddG can induce telomere shortening in HL60 cells, a human leukemia cell line, suggests its potential as an anti-cancer agent. [, ] Further research is warranted to explore this possibility and assess its efficacy and safety profile in relevant preclinical models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




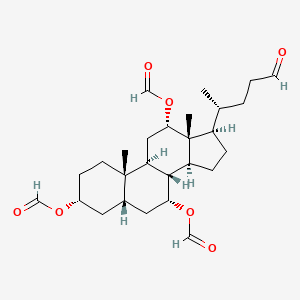

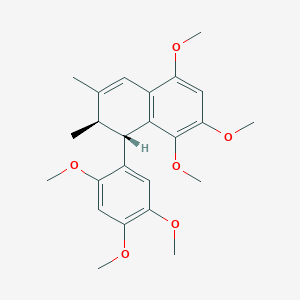

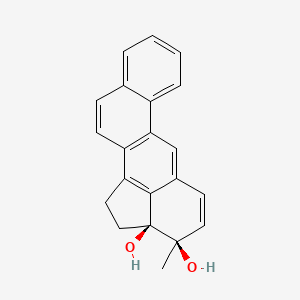

![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
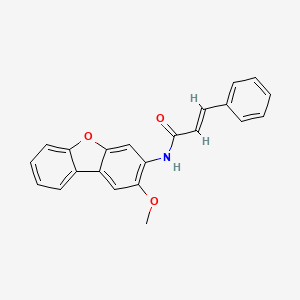
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)

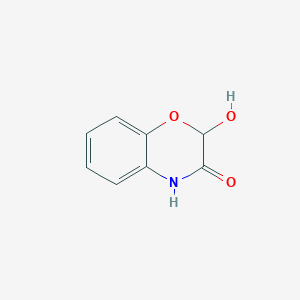
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)